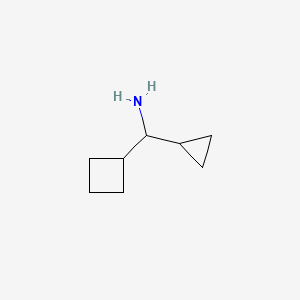

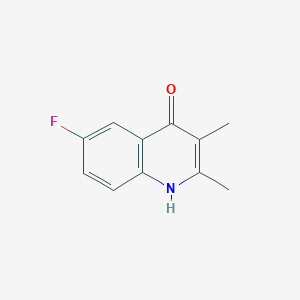

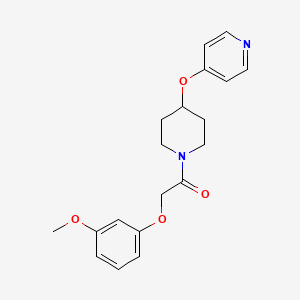

1-(2-(呋喃-3-基)-2-羟基-2-(噻吩-2-基)乙基)-3-异丙基脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Furan and thiophene are both heterocyclic compounds, which means they are cyclic compounds that contain atoms of at least two different elements . Furan is a five-membered ring with four carbon atoms and one oxygen atom . Thiophene is also a five-membered ring, but it contains four carbon atoms and a sulfur atom . Both of these compounds and their derivatives have been found to have various applications in medicinal chemistry .

Synthesis Analysis

The synthesis of furan and thiophene derivatives can involve various methods, depending on the specific compounds being synthesized . For example, 2-butylthiophene is used as a raw material in the synthesis of anticancer agents .Chemical Reactions Analysis

Furan and thiophene derivatives can undergo a variety of chemical reactions, again depending on the specific compounds. They have been found to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .Physical And Chemical Properties Analysis

Furan and thiophene have some common physical and chemical properties. For example, they are both soluble in most organic solvents like alcohol and ether but insoluble in water . Their specific derivatives may have different properties, depending on their structures .科学研究应用

光诱导氧化环化研究人员开发了一种光诱导化合物直接氧化环化的方法,包括 1-芳基-2-(呋喃/噻吩-2-基)丁烷-1,3-二酮,它们在结构上与所讨论的化合物相关。此过程利用激发态分子内质子转移 (ESIPT) 现象,无需过渡金属或氧化剂即可获得高度功能化的多杂环化合物 (张等人,2017)。

区域选择性合成另一项研究描述了由 2-噻吩基取代的呋喃的光氧化制备 γ-羟基丁内酯。此方法展示了一种快速且定量的合成 γ-羟基丁内酯的方法,突出了呋喃和噻吩衍生物的化学多功能性 (Kotzabasaki 等人,2016)。

太阳能转换在染料敏化太阳能电池中对含有呋喃和噻吩连接基的吩噻嗪衍生物的研究证明了这些共轭连接基对器件性能的影响。具体而言,带有呋喃连接基的衍生物在太阳能到电能的转换效率方面显着提高,突出了呋喃和噻吩在提高太阳能电池效率方面的潜力 (金等人,2011)。

有机硅合成通过胺的硅烷化和随后的光气化研究呋喃、噻吩和单-和多氟苯基系列的异氰酸酯的合成,突出了这些杂环在创建多种有机化合物中的合成用途。这项研究提供了对新型异氰酸酯制备的见解,异氰酸酯是有机合成中有价值的中间体 (列别捷夫等人,2006)。

新型吡啶和萘啶衍生物的合成一项研究重点关注从 2-[1-(呋喃或噻吩-2-基)乙叉基]丙二腈开始合成新型吡啶和萘啶衍生物。这项工作例证了呋喃和噻吩衍生物在构建复杂的含氮杂环中的多功能性,这在药物化学和材料科学中具有重要意义 (阿卜杜勒拉泽克等人,2010)。

作用机制

未来方向

属性

IUPAC Name |

1-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-3-propan-2-ylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3S/c1-10(2)16-13(17)15-9-14(18,11-5-6-19-8-11)12-4-3-7-20-12/h3-8,10,18H,9H2,1-2H3,(H2,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBVITRSQCVZPGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NCC(C1=COC=C1)(C2=CC=CS2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-Dimethyl-6-(methylthio)-8-phenylthiazolo[3,4-a]pyrimidin-5-ium perchlorate](/img/structure/B2354774.png)

![(4E)-1-[3-(diethylamino)propyl]-4-[hydroxy-(3-methyl-4-propan-2-yloxyphenyl)methylidene]-5-pyridin-3-ylpyrrolidine-2,3-dione](/img/structure/B2354786.png)

![2-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2354788.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2354793.png)

![4-ethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2354794.png)